![molecular formula C14H9N5 B14655370 2-[(4-Cyanoanilino)diazenyl]benzonitrile CAS No. 52698-00-7](/img/structure/B14655370.png)
2-[(4-Cyanoanilino)diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Cyanoanilino)diazenyl]benzonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its cyano and diazenyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyanoanilino)diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-cyanoaniline, which is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with benzonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyanoanilino)diazenyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The cyano and diazenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the cyano or diazenyl groups.
Scientific Research Applications
2-[(4-Cyanoanilino)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 2-[(4-Cyanoanilino)diazenyl]benzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The diazenyl group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single cyano group.
4-Cyanoaniline: Contains a cyano group attached to an aniline ring.
Azo dyes: A broad class of compounds with similar N=N functional groups.
Uniqueness
2-[(4-Cyanoanilino)diazenyl]benzonitrile is unique due to the combination of its cyano and diazenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
52698-00-7 |
|---|---|
Molecular Formula |
C14H9N5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[(4-cyanoanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-5-7-13(8-6-11)17-19-18-14-4-2-1-3-12(14)10-16/h1-8H,(H,17,18) |
InChI Key |
ASOIOLWNIJYKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=NNC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



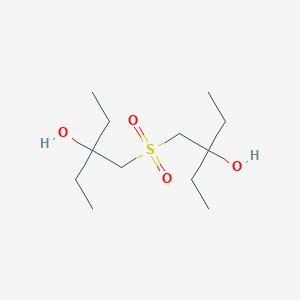
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
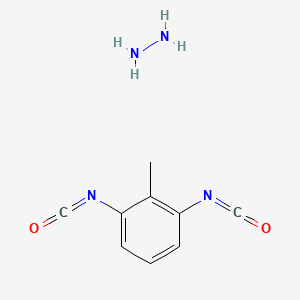
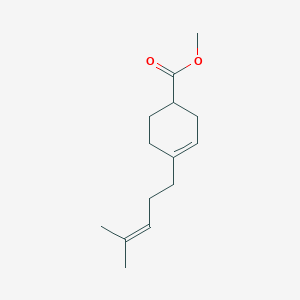
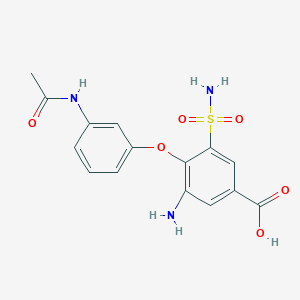
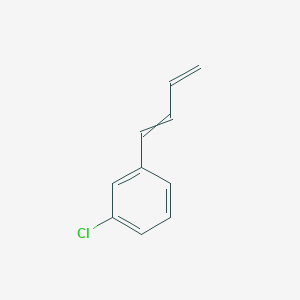
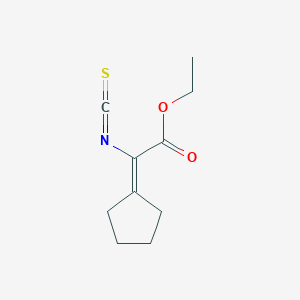
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)



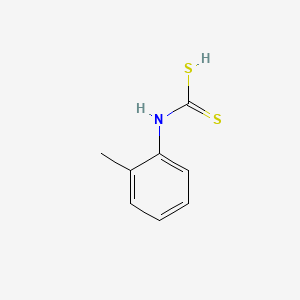
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
